5-Amino-2-chloroisonicotinamide: A Technical Guide for Drug Discovery Professionals
5-Amino-2-chloroisonicotinamide: A Technical Guide for Drug Discovery Professionals
Introduction: 5-Amino-2-chloroisonicotinamide is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical research. Its structural features, including an amine group, a chloro substituent, and an amide functional group on a pyridine scaffold, make it a versatile intermediate for the synthesis of complex heterocyclic compounds. This document provides a comprehensive overview of its chemical properties, generalized experimental protocols, and its role as a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.[1]
Core Chemical and Physical Properties
The fundamental properties of 5-Amino-2-chloroisonicotinamide are summarized below. While extensive experimental data for this specific intermediate is not broadly published, the core identifiers and computed properties are well-established.
| Property | Data | Source |
| IUPAC Name | 5-amino-2-chloroisonicotinamide | N/A |
| CAS Number | 1217026-70-4 | [1] |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Canonical SMILES | C1=C(C(=CN=C1Cl)N)C(=O)N | N/A |
| InChI Key | N/A | N/A |
| Appearance | Typically a solid at room temperature | Inferred |
| Storage Conditions | Store in a dark place under an inert atmosphere at 2-8°C | [2] |
Role in Pharmaceutical Synthesis
5-Amino-2-chloroisonicotinamide is not typically used for its own biological activity but rather as a key intermediate. Its value lies in the strategic placement of reactive sites that allow for further chemical modifications to build more complex, biologically active molecules.[1][2] The primary amino group and the chloro substituent are common handles for coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functionalities and build larger molecular scaffolds.
The diagram below illustrates the logical role of this compound as a versatile building block in a typical drug discovery pipeline.
Experimental Protocols
Detailed, peer-reviewed synthesis and analysis protocols specifically for 5-Amino-2-chloroisonicotinamide are not widely published. The following sections provide generalized, representative methodologies based on standard organic chemistry practices for similar pyridine derivatives.
General Synthesis Workflow
The synthesis of a specialized intermediate like 5-Amino-2-chloroisonicotinamide typically begins with a more common precursor, which is chemically modified through several steps to achieve the desired functionality. The general workflow involves synthesis, purification, and analytical confirmation.
Representative Synthesis via Amidation of a Carboxylic Acid Precursor
This protocol describes a general method for converting the corresponding carboxylic acid, 5-amino-2-chloroisonicotinic acid, to the target amide.
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Step 1: Activation of Carboxylic Acid. To a solution of 5-amino-2-chloroisonicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF), add a coupling agent such as HATU or HOBt/EDC (1.1 equivalents) and a tertiary amine base like triethylamine or DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
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Step 2: Amidation. Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding ammonium chloride (1.5 equivalents) and an additional portion of the tertiary amine base.
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Step 3: Reaction Monitoring. Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Step 4: Workup and Extraction. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Step 5: Isolation. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
General Purification Protocol: Flash Column Chromatography
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Objective: To purify the crude solid obtained from synthesis.
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Methodology:
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Adsorb the crude product onto a small amount of silica gel.
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Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or heptane).
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Load the adsorbed sample onto the top of the column.
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Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in the non-polar solvent. A typical gradient might be from 10% to 70% ethyl acetate in hexane.
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent in vacuo to yield the purified 5-Amino-2-chloroisonicotinamide.
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Analytical Characterization Methods
To confirm the identity and purity of the final compound, a combination of spectroscopic and chromatographic techniques is essential.[4]
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
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Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm).[5]
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Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
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Detection: UV detection at a wavelength determined by the compound's chromophore (e.g., 254 nm).[5]
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Expected Outcome: A major peak corresponding to the product with purity typically >95%.
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Mass Spectrometry (MS): Used to confirm the molecular weight.
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Technique: Electrospray Ionization (ESI) is common.
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Expected Outcome: A peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 172.02, consistent with the molecular formula C₆H₆ClN₃O. The characteristic isotopic pattern for a chlorine-containing compound should be observed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation.
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¹H NMR: Will show distinct signals for the two aromatic protons on the pyridine ring and the protons of the primary amine (-NH₂) and amide (-CONH₂) groups. The chemical shifts and coupling patterns confirm the substitution pattern.
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¹³C NMR: Will show six distinct signals corresponding to the carbon atoms in the molecule.
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Conclusion
5-Amino-2-chloroisonicotinamide is a valuable and specialized reagent for drug discovery. While detailed public data on its specific physical properties are scarce, its chemical identity and utility as a synthetic intermediate are clear. The generalized protocols provided herein offer a framework for its synthesis, purification, and analysis, enabling researchers to leverage this versatile building block for the creation of novel and potent bioactive molecules. Its strategic use continues to be an asset in the development of next-generation therapeutics.
References
- 1. 5-Amino-2-chloroisonicotinamide [myskinrecipes.com]
- 2. 5-Amino-2-chloroisonicotinamide|CAS 1217026-70-4 [benchchem.com]
- 3. 5-Amino-2-chloroisonicotinic acid 95% 58483-95-7 | Chempure [chempure.in]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
